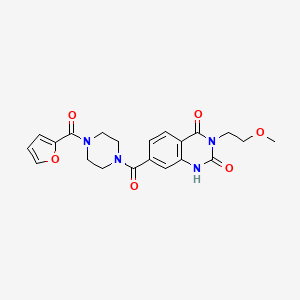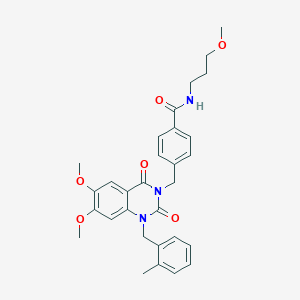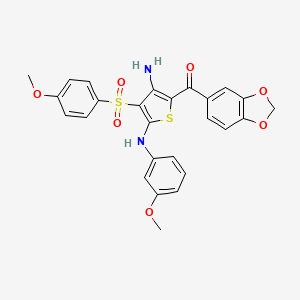![molecular formula C20H15N3OS B2855976 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392243-46-8](/img/structure/B2855976.png)
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its unique chemical structure, which includes a naphthalene ring attached to a thiadiazole ring substituted with a 2-methylphenyl group.
Mécanisme D'action
Mode of Action
According to a study , naphthamide derivatives, which include the compound , have been found to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. The most potent compounds were found to be competitive and reversible MAO inhibitors . This suggests that the compound might interact with its targets by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme’s activity.
Pharmacokinetics
One study mentions that lipophilicity can have a great impact on target and off-target interactions, suggesting that the compound’s lipophilicity could influence its bioavailability and distribution within the body.
Méthodes De Préparation
The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common synthetic route includes the following steps:
Formation of the Thiadiazole Core: : The thiadiazole ring is usually synthesized through the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid chlorides or anhydrides.
Introduction of the 2-Methylphenyl Group: : The 2-methylphenyl group is introduced through a substitution reaction, often using a Friedel-Crafts acylation reaction.
Attachment of the Naphthalene-1-carboxamide Group: : The final step involves the coupling of the thiadiazole core with the naphthalene-1-carboxamide moiety, typically using coupling agents like carbodiimides or peptide coupling reagents.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Analyse Des Réactions Chimiques
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions can involve the replacement of functional groups on the thiadiazole or naphthalene rings using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a range of scientific research applications across various fields:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: : The compound exhibits biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: : Its potential therapeutic applications include the treatment of infections, inflammation, and certain types of cancer.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can be compared with other similar compounds, such as:
Thiadiazole Derivatives: : Other thiadiazole derivatives with different substituents on the ring structure.
Naphthalene-1-carboxamide Derivatives: : Compounds with variations in the naphthalene ring or the carboxamide group.
Indole Derivatives: : Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Propriétés
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-7-2-4-10-15(13)19-22-23-20(25-19)21-18(24)17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOQIYBZWQLSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2855902.png)



![1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2855908.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2855912.png)



